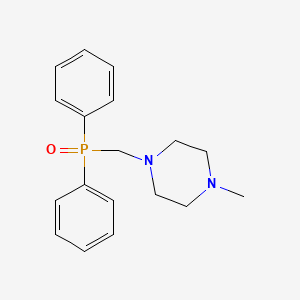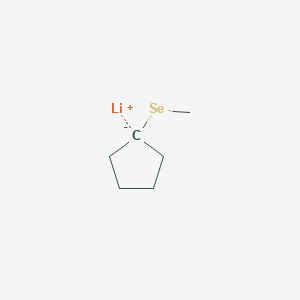
lithium;methylselanylcyclopentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium;methylselanylcyclopentane is an organolithium compound that features a lithium atom bonded to a methylselanylcyclopentane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium;methylselanylcyclopentane typically involves the reaction of methylselanylcyclopentane with a lithium reagent. One common method is the direct lithiation of methylselanylcyclopentane using n-butyllithium in an anhydrous solvent such as tetrahydrofuran (THF) under an inert atmosphere. The reaction is usually carried out at low temperatures to prevent side reactions and to ensure high yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistency and purity of the product. The use of automated systems for reagent addition and temperature control is common in industrial settings to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Lithium;methylselanylcyclopentane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding selenoxides.
Reduction: It can be reduced to form selenides.
Substitution: The lithium atom can be substituted with other electrophiles, leading to the formation of new organoselenium compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Selenoxides
Reduction: Selenides
Substitution: Various organoselenium compounds depending on the electrophile used.
Scientific Research Applications
Lithium;methylselanylcyclopentane has several scientific research applications:
Biology: The compound is studied for its potential biological activities, including antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of selenium-based drugs.
Industry: It is used in the synthesis of advanced materials, including polymers and catalysts.
Mechanism of Action
The mechanism of action of lithium;methylselanylcyclopentane involves its ability to act as a nucleophile due to the presence of the lithium atom. This nucleophilicity allows it to participate in various chemical reactions, including nucleophilic substitution and addition reactions. The selenium atom in the compound can also undergo redox reactions, contributing to its versatility in chemical transformations.
Comparison with Similar Compounds
Similar Compounds
Lithium;cyclopentadienyl: Similar in structure but lacks the selenium atom.
Lithium;methylcyclopentane: Similar but without the selenium atom.
Lithium;phenylselenide: Contains selenium but has a different organic moiety.
Uniqueness
Lithium;methylselanylcyclopentane is unique due to the presence of both lithium and selenium atoms, which confer distinct chemical properties. The combination of these elements allows for a wide range of chemical reactions and applications that are not possible with similar compounds lacking either lithium or selenium.
Properties
CAS No. |
105593-81-5 |
|---|---|
Molecular Formula |
C6H11LiSe |
Molecular Weight |
169.1 g/mol |
IUPAC Name |
lithium;methylselanylcyclopentane |
InChI |
InChI=1S/C6H11Se.Li/c1-7-6-4-2-3-5-6;/h2-5H2,1H3;/q-1;+1 |
InChI Key |
UTAVNHDQPJBEJC-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].C[Se][C-]1CCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,1'-(Decane-1,10-diyl)bis[4-(dimethylamino)pyridin-1-ium] dibromide](/img/structure/B14340710.png)
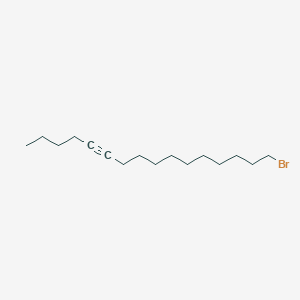

![Methanone, (3,5-dichloro-4-methoxyphenyl)[2-(trifluoromethyl)phenyl]-](/img/structure/B14340734.png)

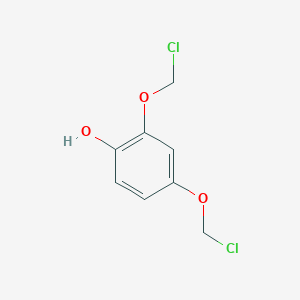
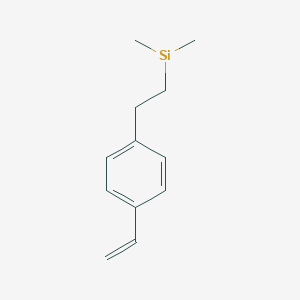
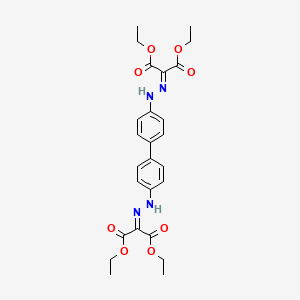

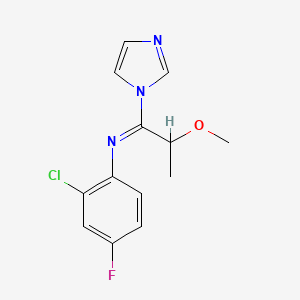

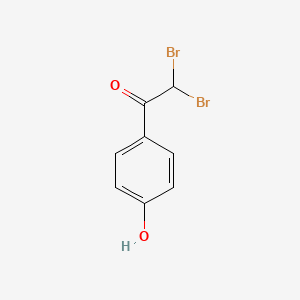
silane](/img/structure/B14340799.png)
